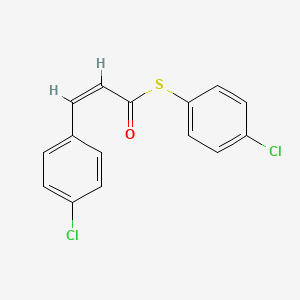
S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a type of organochlorine compound, which typically consists of carbon, hydrogen, and chlorine atoms . Organochlorine compounds are often used in industry and agriculture, mainly as refrigerants, solvents, and pesticides . They are also involved in various chemical reactions due to their reactivity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving chlorophenyl groups . The exact method would depend on the specific structure and functional groups present in the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as FT-IR, NMR, and X-ray diffraction . These methods provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Organochlorine compounds can participate in various chemical reactions. They can undergo substitution reactions, where one or more chlorine atoms are replaced by other groups . They can also participate in redox reactions, where they can act as either oxidizing or reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure . These properties can be predicted using computational methods or determined experimentally .Mechanism of Action
Target of Action
Related compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have been shown to inhibit the proliferation of certain cancer cells
Biochemical Pathways
Related compounds have been shown to modulate oxidative stress and inflammatory pathways . These compounds can reverse behavioral alterations, neuroinflammation, and oxidative imbalance induced by stress .
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Related compounds have been shown to have antioxidant and anti-inflammatory properties, and to improve depression-like behavior and cognitive impairment in mice .
Advantages and Limitations for Lab Experiments
One advantage of using S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate in lab experiments is its potency as a protein phosphatase inhibitor. This allows for the inhibition of specific protein phosphatases at low concentrations, reducing the likelihood of off-target effects. However, the potency of this compound can also be a limitation, as it can lead to toxicity in cells at higher concentrations. Additionally, the low yield of the synthesis method can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for the use of S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate in scientific research. One direction is the study of the specific downstream effects of inhibiting different protein phosphatases. This can provide insights into the role of these enzymes in various cellular processes and help identify potential therapeutic targets. Another direction is the development of more potent and specific protein phosphatase inhibitors, which can provide more precise control over cellular processes. Finally, the use of this compound in combination with other compounds can provide a more comprehensive understanding of the complex interactions between different cellular processes.
Synthesis Methods
The synthesis of S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate involves the reaction of 4-chlorobenzaldehyde with cyclohexylamine to form N-(4-chlorobenzyl)cyclohexylamine. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form this compound. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate has been extensively used in scientific research as a tool to study the role of protein phosphatases in various cellular processes. It has been shown to inhibit the activity of several protein phosphatases, including PP1, PP2A, and PP2B. This inhibition has been used to study the role of these enzymes in cell division, apoptosis, and signal transduction pathways.
Safety and Hazards
properties
IUPAC Name |
S-(4-chlorophenyl) (Z)-3-(4-chlorophenyl)prop-2-enethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2OS/c16-12-4-1-11(2-5-12)3-10-15(18)19-14-8-6-13(17)7-9-14/h1-10H/b10-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGREPKCSGJLLC-KMKOMSMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)SC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)SC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)
![ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2383076.png)
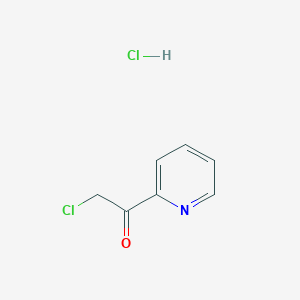
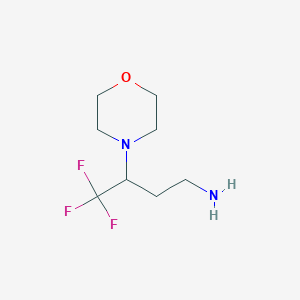

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)
![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)
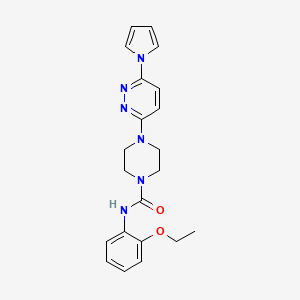
![3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2383091.png)
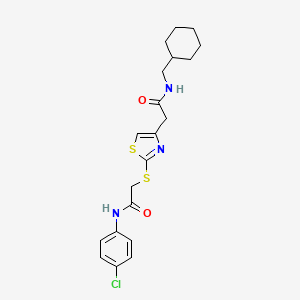
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)
![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)
![N-(2-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2383096.png)
